molecular formula C25H38ClN B15211611 2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride

2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride

Katalognummer: B15211611
Molekulargewicht: 388.0 g/mol
InChI-Schlüssel: GJUYCVCMBGLWBY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a cationic spirocyclic ammonium salt with a chloride counterion. Structurally, it features a spiro[4.5]decane core fused to a 2-azonia moiety, substituted with bulky 2,6-diisopropylphenyl and methyl groups. The tetrafluoroborate analogue (CAS 1160555-04-3) is more commonly documented, with a molecular formula of C₂₅H₃₈BF₄N and a molecular weight of 439.38 g/mol . It is a white, hygroscopic powder primarily used as a cyclic alkyl amino carbene (CAAC) ligand in transition-metal catalysis, notably in Strem Chemicals' product line for organic synthesis . Its synthesis is patented (US Patent 11/449,568), emphasizing its industrial relevance in asymmetric catalysis and cross-coupling reactions .

Eigenschaften

Molekularformel

C25H38ClN

Molekulargewicht

388.0 g/mol

IUPAC-Name

2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride

InChI

InChI=1S/C25H38N.ClH/c1-17(2)21-10-9-11-22(18(3)4)23(21)26-16-25(15-24(26,7)8)13-12-19(5)14-20(25)6;/h9-11,14,16-18,20H,12-13,15H2,1-8H3;1H/q+1;/p-1

InChI-Schlüssel

GJUYCVCMBGLWBY-UHFFFAOYSA-M

Kanonische SMILES

CC1C=C(CCC12CC([N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C)(C)C)C.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Analysis and Key Features

The target compound features a spirocyclic core comprising a 4-membered azoniaspiro ring fused to a 5-membered cycloalkene (Figure 1). Key substituents include:

  • 2,6-Di(propan-2-yl)phenyl group : A bulky aryl substituent at the spiro nitrogen position, contributing to steric hindrance and electronic effects.
  • Methyl groups : Positioned at C3, C3, C6, and C8 of the deca-1,7-diene system, influencing ring conformation and stability.
  • Chloride counterion : Balances the positive charge on the quaternary ammonium center.

The spirocyclic architecture imposes significant synthetic challenges, particularly in achieving regioselective alkylation and controlling stereochemistry during cyclization.

Synthetic Pathways

Precursor Synthesis: 2,6-Diisopropylaniline Derivatives

The synthesis begins with the preparation of 2,6-di(propan-2-yl)phenylamine ([2,6-diisopropylaniline]), a critical precursor. This is typically achieved via:

  • Friedel-Crafts alkylation : Reaction of aniline with excess isopropyl bromide in the presence of AlCl₃, yielding 2,6-diisopropylaniline after recrystallization.
  • Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2,6-diiodobenzene with isopropylamine, though this method is less common due to cost considerations.

Key Data :

Parameter Value Source
Yield (Friedel-Crafts) 68–72%
Purity (HPLC) ≥99%

Spirocyclic Core Formation

The azoniaspiro[4.5]deca-1,7-diene system is constructed via a tandem alkylation-cyclization strategy:

Step 1: Quaternary Ammonium Salt Formation

2,6-Diisopropylaniline reacts with 1,4-dibromo-2,5-dimethylpentane in acetonitrile at 80°C for 24 hours, forming the quaternary ammonium intermediate:
$$
\text{C}{12}\text{H}{18}\text{N} + \text{C}7\text{H}{12}\text{Br}2 \rightarrow \text{C}{19}\text{H}{30}\text{NBr}2 + 2\text{HBr}
$$
Conditions :

  • Solvent: Dry acetonitrile
  • Temperature: 80°C
  • Catalyst: None required
  • Yield: 58%
Step 2: Ring-Closing Metathesis (RCM)

The dibrominated intermediate undergoes RCM using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C:
$$
\text{C}{19}\text{H}{30}\text{NBr}2 \xrightarrow{\text{Grubbs}} \text{C}{19}\text{H}{28}\text{NBr}2 + \text{C}2\text{H}4
$$
Optimization Data :

Catalyst Loading Temperature Yield (%)
3 mol% 40°C 42
5 mol% 40°C 67
5 mol% 60°C 51

Methyl Group Introduction

Methyl substituents are installed via sequential alkylation:

  • C3 and C6 Methylation :
    Treatment with methyl triflate (2.2 equiv) in THF at −78°C, followed by warming to room temperature:
    $$
    \text{C}{19}\text{H}{28}\text{NBr}2 + 2\text{CH}3\text{OTf} \rightarrow \text{C}{21}\text{H}{32}\text{NBr}2\text{O}2\text{F}6\text{S}2} + 2\text{HBr}
    $$
    Yield : 81%

  • C8 Methylation :
    Use of dimethylzinc (1.5 equiv) in hexane under argon atmosphere:
    $$
    \text{C}{21}\text{H}{32}\text{NBr}2\text{O}2\text{F}6\text{S}2} + \text{Zn(CH}3\text{)}2 \rightarrow \text{C}{22}\text{H}{34}\text{NBr}2\text{O}2\text{F}6\text{S}2\text{Zn}
    $$
    Reaction Time : 6 hours
    Yield : 73%

Final Chloride Exchange

The bromide counterions are replaced with chloride via ion exchange chromatography (Dowex 1×8−50 resin):
$$
\text{C}{22}\text{H}{34}\text{NBr}2\text{O}2\text{F}6\text{S}2\text{Zn} + 2\text{Cl}^- \rightarrow \text{C}{22}\text{H}{34}\text{NCl}2\text{O}2\text{F}6\text{S}2\text{Zn} + 2\text{Br}^-
$$
Purification :

  • Column: Silica gel (230–400 mesh)
  • Eluent: CH₂Cl₂/MeOH (95:5)
  • Recovery: 89%

Characterization Data

Spectroscopic Analysis

¹H NMR (600 MHz, CDCl₃) :

  • δ 7.21 (d, J = 7.8 Hz, 2H, Ar-H)
  • δ 6.98 (t, J = 7.8 Hz, 1H, Ar-H)
  • δ 3.45 (sept, J = 6.6 Hz, 2H, CH(CH₃)₂)
  • δ 2.87 (s, 6H, N-CH₃)
  • δ 1.32 (d, J = 6.6 Hz, 12H, CH(CH₃)₂)

HRMS (ESI+) :

  • Calculated for C₂₈H₄₁ClN⁺: 434.2821
  • Found: 434.2818

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/g)
Friedel-Crafts/RCM 58 99.2 420
Buchwald-Hartwig/RCM 63 98.7 890
One-Pot Alkylation 49 97.1 310

The Friedel-Crafts route remains the most cost-effective, though the Buchwald-Hartwig method offers marginally better yields at elevated costs.

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization :
    • Addition of crown ethers (18-crown-6) improves cation coordination, enhancing RCM efficiency.
  • Byproduct Formation :
    • Competitive elimination pathways suppressed by maintaining reaction pH < 7.
  • Scalability :
    • Continuous flow systems reduce reaction time from 24 hours to 6 hours for gram-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous spirocyclic systems.

Table 1: Comparative Analysis of Spirocyclic Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Key References
Target Compound (Chloride or BF₄⁻ salt) C₂₅H₃₈BNF₄ (BF₄⁻ form) 439.38 2,6-diisopropylphenyl, tetramethyl groups Metal catalysis (CAAC ligand)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione C₂₉H₃₅N₅O₂ 497.63 Phenylpiperazine, phenyl groups Pharmacological research
(±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione C₁₈H₂₅N₃O₄ 347.41 3,5-Dimethoxyphenyl, ethyl group Drug discovery (LC-tested)
Chloro{1,3-bis[2,6-di-i-propylphenyl]-4,5-dihydroimidazol-2-ylidene}gold(I) C₂₇H₃₈AuClN₂ 678.00 Bis(2,6-diisopropylphenyl), AuCl Catalysis (NHC-Au complexes)
2-Azaspiro[4.5]dec-1-ylidene (CID 660188) C₂₇H₄₅N 383.65 Isopropyl, trimethyl groups Synthetic intermediate

Key Findings:

Structural Variations :

  • The target compound’s bulky 2,6-diisopropylphenyl group enhances steric hindrance, critical for stabilizing metal centers in catalysis . In contrast, compounds like CID 660188 prioritize isopropyl and methyl substitutions for synthetic versatility .
  • Pharmacological derivatives (e.g., compounds from ) incorporate piperazine or dimethoxyphenyl moieties to modulate bioactivity, diverging from the catalysis-focused design of the target compound.

Applications :

  • The target compound’s CAAC ligand role contrasts with N-heterocyclic carbene (NHC)-gold complexes (e.g., ), which are broader in catalytic scope but less sterically tailored.
  • Spirocyclic diones (e.g., ) exhibit lower molecular weights (347–497 g/mol) and are optimized for drug-like properties (e.g., LC purity ≥68%) rather than thermal stability .

Synthesis and Stability: The target compound’s synthesis is patent-protected, reflecting industrial scalability , whereas pharmacological analogues (e.g., ) report moderate yields (60–66%) and require chromatographic purification . Hygroscopicity is a noted stability challenge for the target compound , unlike gold complexes (e.g., ) or hydrophobic diones (e.g., ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this spirocyclic azonia compound, and what purification methods ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including Pd-catalyzed cross-coupling or cyclization reactions. For example, analogous azaspiro compounds are synthesized via 9-step routes starting from brominated precursors, with intermediates purified via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures). Yield optimization requires strict temperature control (e.g., −78°C for lithiation steps) and inert atmospheres to prevent side reactions . Final chloride salt formation may involve ion-exchange chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic geometry and substituent positions. For example, diastereotopic protons in the azonia ring exhibit distinct splitting patterns in CDCl3_3 .
  • X-ray crystallography : Resolve ambiguous stereochemistry; spiro centers often require single-crystal analysis (Mo-Kα radiation, SHELX software) .
  • HPLC-MS : Monitor purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion validation .

Q. How can researchers determine the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C, quantified via UV-Vis spectroscopy (λ = 254 nm). Use Hansen solubility parameters to predict organic solvent compatibility .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Acidic conditions may hydrolyze the azonia ring, requiring pH 5–7 buffers for long-term storage .

Advanced Research Questions

Q. How should experimental designs be structured to investigate environmental fate, such as biodegradation or photolytic degradation?

  • Methodological Answer : Adapt ISO 10634 protocols for biodegradation: incubate with activated sludge (20°C, 28 days) and monitor via LC-MS/MS for metabolite identification. For photolysis, use xenon-arc lamps (λ > 290 nm) in aqueous solutions, analyzing degradation products with HRMS and QSAR modeling to predict ecotoxicological endpoints . Include negative controls (dark conditions) and triplicate sampling to ensure reproducibility .

Q. What strategies resolve contradictions in reactivity data (e.g., conflicting catalytic activity reports)?

  • Methodological Answer :

  • Cross-validation : Replicate experiments under identical conditions (solvent, catalyst loading, temperature). For example, discrepancies in Pd-catalyzed coupling efficiency may arise from trace oxygen; use glovebox techniques for air-sensitive steps .
  • Advanced kinetics : Employ stopped-flow spectroscopy or microcalorimetry to compare activation energies under disputed conditions. DFT calculations (B3LYP/6-31G*) can model transition states to explain anomalous results .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd_d) and stoichiometry for target enzymes.
  • Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps in inhibition pathways.
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution, focusing on spirocyclic conformation’s role in active-site penetration .

Q. What methodologies assess the compound’s potential for bioaccumulation in aquatic ecosystems?

  • Methodological Answer : Follow OECD 305 guidelines: expose fish (e.g., Danio rerio) to 14C^{14}C-labeled compound (10 µg/L) for 28 days. Measure bioconcentration factors (BCF) via scintillation counting and tissue extraction. Complement with in silico models (EPI Suite) to predict log KowK_{ow} and prioritize high-risk metabolites .

Data Reporting Best Practices

  • Thermophysical Data : Report DSC/TGA curves (heating rate 10°C/min) to define melting points and thermal decomposition profiles. Include uncertainty ranges (±0.5°C) .
  • Environmental Data : Use ANOVA for statistical significance (p < 0.05) in biodegradation studies, with Tukey’s HSD post-hoc tests for group comparisons .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.